Product packaging for Allyl p-toluenesulphonate(Cat. No.:CAS No. 4873-09-0)

Allyl p-toluenesulphonate

Cat. No.: B1266245
CAS No.: 4873-09-0
M. Wt: 212.27 g/mol
InChI Key: ZSBJCQGJFPHZRC-UHFFFAOYSA-N
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Description

Overview of Alkyl Sulfonate Reactivity and Utility

Alkyl sulfonates are widely employed as alkylating agents and are substrates in various nucleophilic substitution and elimination reactions. youtube.comyoutube.commdpi.com Their reactivity is comparable to that of alkyl halides, earning them the moniker of "pseudo halides." youtube.com The sulfonate group's stability as a leaving group makes these compounds highly effective in reactions where the cleavage of a carbon-oxygen bond is required. eurjchem.comperiodicchemistry.com This reactivity can, however, be influenced by factors such as the steric and electronic properties of both the nucleophile and the electrophilic alkyl sulfonate. mdpi.com The reactivity of alkyl sulfonates is also impacted by the nature of the sulfur functional group; for instance, the −SO3− group exhibits a stronger deactivating effect compared to the −OSO3− group in oxidation reactions. acs.org

The synthesis of alkyl sulfonates is commonly achieved through the reaction of an alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.com This method allows for the conversion of alcohols, which are generally poor leaving groups, into highly reactive sulfonate esters, thereby expanding their synthetic utility. periodicchemistry.comyoutube.com

Historical Context of Allylic Systems in Organic Synthesis

The term "allyl" refers to a substituent with the structural formula -CH2-CH=CH2. wikipedia.org The unique reactivity of allylic systems has been a subject of interest since the mid-20th century. numberanalytics.com A key feature of the allyl group is the "allylic position," the site adjacent to the carbon-carbon double bond, which exhibits enhanced reactivity. wikipedia.org This heightened reactivity is due to the stability of allylic intermediates, such as carbocations, carbanions, and radicals, which are stabilized by resonance. wikipedia.orgfiveable.me

Historically, the ability of the allylic system to stabilize intermediates has been harnessed in a variety of reactions, including substitutions, additions, and rearrangements. numberanalytics.com The development of reactions like the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, highlights the importance of these systems in forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The study of allylic strain, a type of steric strain in olefins, has also provided a deeper understanding of the conformational preferences of these molecules, which is crucial for controlling stereoselectivity in organic reactions. wikipedia.org

Positioning of Allyl p-Toluenesulphonate within Advanced Synthetic Strategies

Allyl p-toluenesulfonate combines the advantageous properties of both an allylic system and a tosylate leaving group, making it a powerful tool in advanced synthetic strategies. The presence of the allyl group allows for a range of transformations, including its use as a comonomer in the production of ion exchange resins and as a reactive diluent in UV-curable coatings and adhesives. lookchem.com

In more complex syntheses, allyl p-toluenesulfonate serves as a versatile building block. For instance, it is used as an initiator in the synthesis of functionalized polymers. mdpi.com It also participates in various catalytic reactions, such as the iron(III) p-toluenesulfonate catalyzed allylation of acetals to form homoallyl ethers. iwu.edu The reactivity of the tosylate group facilitates its displacement by a wide range of nucleophiles, enabling the introduction of the allyl moiety into diverse molecular architectures. This is exemplified in the synthesis of complex molecules where the allyl group can be further functionalized. nih.govbeilstein-journals.org The compound's ability to undergo reactions under relatively mild conditions further enhances its utility in modern organic synthesis. iwu.eduoup.com

Properties of Allyl p-Toluenesulfonate

PropertyValue
CAS Number 4873-09-0 amerigoscientific.comsigmaaldrich.comscbt.com
Molecular Formula C10H12O3S amerigoscientific.comsigmaaldrich.comscbt.com
Molecular Weight 212.27 g/mol amerigoscientific.comsigmaaldrich.comscbt.com
Appearance Colorless to pale yellow liquid lookchem.com
Boiling Point 135-140 °C at 0.5-1.0 Torr chemicalbook.com
Density 1.180 g/mL at 20 °C sigmaaldrich.comchemicalbook.comscientificlabs.co.uk
Refractive Index n20/D 1.523 sigmaaldrich.comscientificlabs.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3S B1266245 Allyl p-toluenesulphonate CAS No. 4873-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C10H12O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBJCQGJFPHZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197600
Record name Allyl p-toluenesulphonate
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Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4873-09-0
Record name 2-Propen-1-yl 4-methylbenzenesulfonate
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Record name Allyl p-toluenesulfonate
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Record name Allyl p-toluenesulphonate
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Record name Allyl p-toluenesulphonate
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Record name ALLYL P-TOLUENESULFONATE
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Synthetic Methodologies and Preparative Routes for Allyl P Toluenesulphonate and Its Functionalized Derivatives

Direct Esterification Protocols

Direct esterification stands as the most fundamental and widely employed method for the synthesis of Allyl p-toluenesulfonate. This approach involves the direct reaction between an allylic alcohol and a p-toluenesulfonyl (tosyl) derivative, typically tosyl chloride. The efficiency and outcome of this reaction are heavily influenced by the choice of reagents, catalytic systems, and reaction conditions.

Approaches Utilizing Tosyl Chloride and Allylic Alcohols

The classic and most straightforward synthesis of Allyl p-toluenesulfonate involves the reaction of allyl alcohol with p-toluenesulfonyl chloride (TsCl). nih.govoup.com This reaction is a standard method for converting an alcohol into a tosylate, which transforms the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com The fundamental process involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. masterorganicchemistry.com This transformation is critical as it retains the stereochemistry of the alcohol's carbon center because the C-O bond is not broken during the reaction. libretexts.orglibretexts.org

A typical laboratory procedure involves dissolving the allyl alcohol and tosyl chloride in a suitable solvent. The reaction is often conducted at reduced temperatures, such as 0 °C, to control its exothermicity and minimize side reactions. nih.gov For instance, one documented synthesis of Allyl p-toluenesulfonate was achieved by reacting allyl alcohol and tosyl chloride for 90 minutes at 0 °C in a tetrahydrofuran (B95107) (THF) solution. nih.gov

Catalytic Systems in Direct Sulfonylation (e.g., Tertiary Amines, Inorganic Bases)

The esterification reaction between an alcohol and tosyl chloride generates hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a base is required. oup.commasterorganicchemistry.com Various catalytic and stoichiometric base systems are employed, with tertiary amines and inorganic bases being the most common.

Tertiary amines, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), are frequently used as acid binders. oup.commasterorganicchemistry.com They react with the generated HCl to form an ammonium (B1175870) salt, effectively removing it from the reaction equilibrium. However, the use of equimolar amounts of amines can present challenges in large-scale industrial production from both economic and ecological standpoints, as they may need to be recycled from the resulting ammonium salts. oup.com

To address these issues, more practical methods have been developed that utilize a combination of a catalytic amount of a tertiary amine (e.g., 0.05-0.10 molar amount) and a stoichiometric amount of an inorganic base like potassium carbonate (K₂CO₃). oup.com This dual-base system has proven to be a practical, useful, and safe method for preparing alkenyl tosylates. oup.com Research has shown that the yield of Allyl p-toluenesulfonate can vary significantly depending on the catalytic system used. For example, using a trimethylamine (B31210) hydrochloride (Me₃N-HCl) catalyst with K₂CO₃ resulted in an 81% yield, whereas using triethylamine (Et₃N) as the catalyst yielded 41%. oup.com

Catalyst SystemBaseYield of Allyl p-toluenesulfonateReference
Me₃N·HCl (catalytic)K₂CO₃81% oup.com
Et₃N (catalytic)K₂CO₃41% oup.com
Benzyltrimethylammonium (B79724) chlorideNaOH (2.5 M)Not specified nih.gov

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating methods. acs.orgcem.comcem.com The tosylation of alcohols can be efficiently performed in minutes under microwave assistance, with p-toluenesulfonic acid being the only byproduct when using p-toluenesulfonic anhydride. enamine.net While the direct microwave-assisted synthesis of Allyl p-toluenesulfonate itself is a logical extension of these principles, specific documented procedures are often integrated into more complex syntheses, such as polymer initiation. nih.gov For instance, the polymerization of 2-methyl-2-oxazoline (B73545) was carried out as a microwave reaction at 100 °C for 60 minutes, using a pre-synthesized Allyl p-toluenesulfonate as the initiator. nih.gov The application of microwave heating to the esterification of benzoic acid in the presence of p-toluenesulfonic acid (PTSA) has been shown to be fast and efficient, suggesting its applicability to similar esterification reactions. acs.org

Convergent Synthetic Strategies for Complex Allyl p-Toluenesulphonate Architectures

Beyond its simple form, Allyl p-toluenesulfonate is a key component in the construction of more complex molecules and polymers. Convergent strategies involve the synthesis of functionalized precursors which are then incorporated into a larger molecular framework, with the allyl tosylate group serving a specific synthetic purpose.

Synthesis of Polyoxazoline Initiators Incorporating this compound

Allyl p-toluenesulfonate serves as an effective cationic initiator for the ring-opening polymerization of 2-substituted-2-oxazolines, leading to the formation of polyoxazolines (POx). nih.govqmul.ac.uk POx are a class of polymers with properties similar to polyethylene (B3416737) glycol (PEG), including hydrophilicity and biocompatibility, but with higher chemical stability. qmul.ac.uk

In this context, Allyl p-toluenesulfonate initiates the polymerization, creating a polymer chain with a terminal allyl group. This allyl functionality is highly valuable as it can be further modified using techniques like thiol-ene chemistry, allowing for the attachment of other molecules or the formation of hydrogels. qmul.ac.uk A typical procedure involves dissolving Allyl p-toluenesulfonate and the 2-methyl-2-oxazoline monomer in a dry solvent like acetonitrile. The polymerization is then conducted under an inert atmosphere, often accelerated by microwave heating. nih.gov This method allows for the synthesis of telechelic (end-functionalized) polymers, where the Allyl p-toluenesulfonate introduces the α-allyl terminus. nih.gov

Polymerization ComponentRoleExample ConditionsReference
Allyl p-toluenesulfonateInitiator1.0 eq. in dry acetonitrile nih.gov
2-methyl-2-oxazolineMonomer20 to 50 eq. nih.gov
Microwave IrradiationEnergy Source100 °C, 60 min nih.gov
Ethanethiol (B150549)Terminating AgentIntroduces ω-thioether functionality nih.gov

Preparation of Functionalized Allylic Alcohol Precursors

The versatility of Allyl p-toluenesulfonate chemistry can be greatly expanded by starting with more complex, functionalized allylic alcohols. The synthesis of these precursors is a critical step in accessing advanced tosylate derivatives. A variety of methods exist to produce allylic alcohols bearing diverse functional groups. thieme-connect.dethieme-connect.de

One powerful strategy is the direct conversion of allylic alcohols into other functionalized molecules, such as allylic boronic esters. organic-chemistry.orgbris.ac.uk For instance, various allylic alcohols can be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and p-toluenesulfonic acid (TSOH) to yield valuable allylic boronic esters, which are themselves versatile synthetic intermediates. organic-chemistry.orgbris.ac.uk Another approach involves the copper-catalyzed three-component reaction of an allyl alcohol, an arene, and a sulfonamide to create complex 1-aryl-2-aminopropanes. acs.org These examples highlight that by first synthesizing a functionalized allylic alcohol, a subsequent tosylation reaction can then install the highly reactive tosylate group, paving the way for further synthetic transformations. The synthesis of these precursors often involves stereoselective methods to control the geometry of the final product. thieme-connect.de

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of allyl p-toluenesulfonate is critical for its application as a versatile alkylating agent and intermediate in organic chemistry. Optimization of reaction parameters is key to maximizing yield and purity. A common and effective method for its preparation involves the reaction of allyl alcohol with p-toluenesulfonyl chloride (tosyl chloride).

The optimization of this synthesis route focuses on several key parameters: the choice of base, solvent, temperature, and the use of phase-transfer catalysts to enhance the reaction rate and yield. Research has identified specific conditions that provide a robust protocol for this transformation. For instance, a well-established procedure utilizes a biphasic system with a strong base and a phase-transfer catalyst. mdpi.com

A detailed examination of an optimized protocol reveals the following conditions:

Reactants : Allyl alcohol and p-toluenesulfonyl chloride are the primary starting materials.

Base : A concentrated solution of sodium hydroxide (B78521) (NaOH) is used to deprotonate the allyl alcohol, forming the more nucleophilic alkoxide, and to neutralize the HCl byproduct. mdpi.com

Solvent : Tetrahydrofuran (THF) is often employed as the organic solvent. mdpi.com

Catalyst : The use of a phase-transfer catalyst, such as benzyltrimethylammonium chloride, is crucial for facilitating the reaction between the aqueous base and the organic-soluble reactants. mdpi.com

Temperature : The reaction is typically conducted at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation. mdpi.com

Reaction Time : A defined reaction time, for example, 90 minutes, has been shown to be effective for driving the reaction to completion under these conditions. mdpi.com

The table below summarizes the optimized conditions for a representative synthesis of allyl p-toluenesulfonate.

Table 1: Optimized Reaction Conditions for this compound Synthesis mdpi.com

Parameter Condition Purpose
Starting Alcohol Allyl alcohol Source of the allyl group
Sulfonylating Agent p-Toluenesulfonyl chloride Source of the tosyl group
Base 2.5 M Sodium Hydroxide (NaOH) Deprotonation of alcohol; HCl scavenger
Solvent Tetrahydrofuran (THF) Dissolves organic reactants
Catalyst Benzyltrimethylammonium chloride Phase-transfer catalyst
Temperature 0 °C Controls reaction rate and minimizes side reactions

| Time | 90 minutes | Allows for reaction completion |

This optimized set of conditions ensures the efficient conversion of allyl alcohol to allyl p-toluenesulfonate, providing a reliable source of this important chemical intermediate for further synthetic applications.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic derivatives of allyl p-toluenesulfonate is of significant interest for applications in asymmetric synthesis, where the transfer of chirality is a key step. Stereoselectivity can be introduced by using chiral starting materials or auxiliaries.

One major strategy involves the reaction of a chiral alcohol with p-toluenesulfonyl chloride. A classic approach in sulfinate chemistry, which is conceptually similar, is the Andersen-Trost method, where a chiral alcohol like (-)-menthol is reacted with tosyl chloride to form diastereomeric sulfinates that can be separated. acs.org This principle is directly applicable to the synthesis of chiral sulfonate esters. By starting with a chiral alcohol that contains an allyl moiety, a specific stereoisomer of an allyl p-toluenesulfonate derivative can be prepared.

A definitive example of this approach is the synthesis of (2S,4R,5S)-5-Allyl-4-hydroxytetrahydro-2-furylmethyl p-toluenesulfonate. This research demonstrates the preparation of a complex, optically active molecule where the tosylate group is installed on a chiral scaffold. researchgate.net

The synthesis starts from a carbohydrate-derived chiral building block, which ensures the absolute configuration of the final product. The key steps and findings are outlined below:

Chiral Starting Material : The synthesis begins with a derivative of 1,2-O-isopropylidene-α-D-xylofuranose, a starting material with a well-defined absolute configuration. researchgate.net

Introduction of the Allyl Group : The allyl group is introduced via a reaction with allyltrimethylsilane (B147118) in the presence of a Lewis acid, boron trifluoride etherate (BF₃OEt₂). researchgate.net

Formation of the Tosylate : The primary hydroxyl group of the resulting chiral diol is then selectively tosylated. This step yields the target chiral allyl p-toluenesulfonate derivative. The resulting diastereomers can often be separated by crystallization or chromatography. researchgate.net

The table below details the reactants and conditions used in the synthesis of a specific chiral allyl p-toluenesulfonate derivative.

Table 2: Synthesis of (2S,4R,5S)-5-Allyl-4-hydroxytetrahydro-2-furylmethyl p-toluenesulfonate researchgate.net

Step Reactants Reagents/Conditions Outcome
1. Allylation 1,2-O-isopropylidene-α-D-xylofuranose derivative Allyltrimethylsilane, BF₃OEt₂, CH₂Cl₂, 0 °C to RT Introduction of the allyl group to the furanose core
2. Purification Crude product from Step 1 Flash chromatography on silica (B1680970) gel Isolation of the chiral alcohol intermediate
3. Tosylation Purified chiral alcohol p-Toluenesulfonyl chloride, pyridine (or other base) Formation of the target chiral tosylate

| 4. Isolation | Crude tosylate product | Crystallization | Separation of the (2S,4R,5S) diastereomer |

This methodology highlights a robust pathway to access enantiomerically pure functionalized allyl p-toluenesulfonates, which are valuable precursors for the synthesis of complex chiral molecules. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Allyl P Toluenesulphonate

Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group

The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance, making it a very weak base. masterorganicchemistry.comucmerced.edu This property renders the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. For allyl p-toluenesulfonate, this reactivity is further modulated by the adjacent carbon-carbon double bond, leading to a competition between several substitution pathways.

Investigation of SN1 and SN2 Pathways

Allyl p-toluenesulfonate can undergo nucleophilic substitution via both bimolecular (SN2) and unimolecular (SN1) mechanisms. openstax.orgacs.org The operative pathway is influenced by the reaction conditions, such as the nature of the nucleophile and the solvent.

Allylic tosylates are particularly effective electrophiles for SN2 reactions, often exhibiting enhanced reactivity compared to their saturated counterparts like secondary alkyl halides. libretexts.orgacs.org This acceleration is attributed to the stabilization of the SN2 transition state. In this transition state, the p-orbital of the central carbon atom undergoing attack overlaps with the π-system of the adjacent double bond, a stabilizing form of hyperconjugation. openstax.orgacs.org The reaction proceeds through a concerted, single-step mechanism involving a backside attack by the nucleophile, which results in the inversion of stereochemistry at the electrophilic carbon. preprints.orgwikipedia.org

Conversely, the allylic system can also stabilize the formation of a carbocation intermediate, making the SN1 pathway viable. openstax.orgacs.org The departure of the tosylate leaving group generates an allylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge over two carbon atoms. This resonance stabilization lowers the activation energy for carbocation formation. openstax.org The SN1 mechanism is a two-step process where the slow, rate-determining step is the formation of this carbocation, followed by a rapid attack by the nucleophile. wikipedia.org Because the nucleophile can attack the planar carbocation from either face, SN1 reactions typically lead to a mixture of stereoisomers if the carbon is chiral. wikipedia.org Kinetic studies, such as the analysis of solvolysis rates using the extended Grunwald-Winstein equation, are often employed to dissect the contributions of SN1 and SN2 pathways in the reactions of allyl arenesulfonates. frontiersin.org

Allylic Rearrangements and SN2' Mechanisms

A characteristic feature of the reactivity of allylic systems is the potential for allylic rearrangement, where the incoming nucleophile bonds to the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon directly attached to the leaving group. This results in a shift of the double bond's position. chemrxiv.org This pathway is known as the SN2' mechanism. chemrxiv.org

The SN2' reaction is a concerted process, analogous to the SN2 mechanism, but with the nucleophile attacking the terminal carbon of the double bond. chemrxiv.org This mode of attack becomes particularly significant when the α-carbon is sterically hindered, impeding a direct backside attack required for the standard SN2 pathway. chemrxiv.orgsci-hub.se In such cases, the SN2' pathway can become the dominant reaction route. chemrxiv.org Studies on reactions of allylic electrophiles with various nucleophiles have shown that the formation of the rearranged SN2' product is often favored when the competing SN2 reaction is sterically disfavored. sci-hub.se In some cases, the reaction can proceed through a concerted, asynchronous nih.govnih.gov-sigmatropic rearrangement. sci-hub.se

Elimination Reactions Mediated by Allyl p-Toluenesulphonate

In the presence of a strong, non-nucleophilic base, allyl p-toluenesulfonate can undergo elimination reactions to form dienes. The most common mechanism for primary and secondary tosylates is the bimolecular elimination (E2) pathway. firsthope.co.in The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, leading to the formation of a new π-bond. numberanalytics.com

The reaction rate is second-order, dependent on the concentration of both the allyl tosylate and the base. numberanalytics.com For the E2 mechanism to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required. In this conformation, the hydrogen atom to be removed and the tosylate leaving group are in the same plane but on opposite sides of the carbon-carbon bond. numberanalytics.comtutorchase.com

The choice of base can influence the regioselectivity of the elimination, particularly in more substituted allylic systems. A small, strong base like sodium ethoxide (NaOEt) typically favors the formation of the more substituted, thermodynamically more stable alkene (the Zaitsev product). In contrast, a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK) will preferentially remove the less sterically hindered proton, leading to the less substituted alkene (the Hofmann product). studypug.com

Electrophilic Additions to the Allylic Moiety of this compound

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich π-bond acts as a nucleophile, attacking an electrophile. libretexts.org However, the reactivity of the double bond in allyl p-toluenesulfonate is significantly diminished. The p-toluenesulfonyl group is strongly electron-withdrawing due to the highly electronegative oxygen atoms and the sulfonyl group. This effect reduces the electron density of the adjacent allylic double bond, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comnih.govnih.gov This deactivation slows down the initial step of electrophilic addition, which is the attack on the electrophile to form a carbocation intermediate. libretexts.org Consequently, electrophilic addition reactions are not a prominent feature of the chemistry of allyl p-toluenesulfonate under typical conditions.

It is important to distinguish this from allylic halogenation, which proceeds via a different mechanism. Allylic halogenation, for example with N-bromosuccinimide (NBS), occurs via a free-radical chain reaction. This reaction involves the abstraction of a weak allylic C-H bond, which is stabilized by resonance, rather than an attack on the C=C π-bond. Low concentrations of the halogen are used to favor this substitution pathway over the competing electrophilic addition to the double bond.

Transition Metal-Catalyzed Transformations and Rearrangements

The allylic moiety and the tosylate leaving group make allyl p-toluenesulfonate a versatile substrate in transition metal-catalyzed reactions, particularly those involving palladium. These reactions often proceed via the formation of a π-allylpalladium intermediate.

Palladium-Catalyzed Rearrangement Reactions of Allyl Ethers Involving Tosyl Groups

An efficient palladium-catalyzed rearrangement of N-tosylhydrazones that contain allyl ether functionalities has been developed, resulting in the formation of trans-olefin-substituted sulfonylhydrazones. nih.gov This reaction involves the cleavage of a C-O bond and the formation of a new C-N bond, representing a novel rearrangement process. nih.gov

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃). nih.gov The proposed mechanism begins with the oxidative addition of the allyl ether to the Pd(0) catalyst to form a π-allylpalladium species. This intermediate then undergoes further steps, including reductive elimination, to generate the rearranged product. nih.gov Research has shown that these conditions are tolerant of a wide range of functional groups on the N-tosylhydrazone substrate, including both electron-donating and electron-withdrawing substituents on the aromatic rings. nih.gov

The optimal conditions for this transformation have been identified through systematic screening of catalysts, bases, and solvents.

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Rearrangement nih.gov
Catalyst (5 mol%)Base (2 equiv)SolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃THF8055
Pd(OAc)₂K₂CO₃THF800
Pd(PPh₃)₄Cs₂CO₃Dioxane8075
Pd(PPh₃)₄K₂CO₃Dioxane8082
Pd(PPh₃)₄K₂CO₃Toluene (B28343)8065
Pd(PPh₃)₄K₂CO₃Dioxane8082

Optimal conditions are shown in bold.

The substrate scope was explored under these optimized conditions, demonstrating the versatility of the reaction.

Table 2: Substrate Scope for Palladium-Catalyzed Rearrangement nih.gov
Substrate (N-tosylhydrazone with substituent)ProductYield (%)
H(E)-N'-((E)-3-(2-formylphenoxy)prop-1-en-1-yl)-N-(2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide82
5-Br(E)-N'-(3-(4-bromo-2-formylphenoxy)prop-1-en-1-yl)-N-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide92
5-F(E)-N'-(3-(2-formyl-4-fluorophenoxy)prop-1-en-1-yl)-N-(5-fluoro-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide95
4-CH₃(E)-N'-(3-(2-formyl-5-methylphenoxy)prop-1-en-1-yl)-N-(2-hydroxy-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide85
4-CF₃(E)-N'-(3-(2-formyl-5-(trifluoromethyl)phenoxy)prop-1-en-1-yl)-N-(2-hydroxy-4-(trifluoromethyl)benzylidene)-4-methylbenzenesulfonohydrazide78
4-NO₂(E)-N'-(3-(2-formyl-5-nitrophenoxy)prop-1-en-1-yl)-N-(2-hydroxy-4-nitrobenzylidene)-4-methylbenzenesulfonohydrazide71

Insights into Palladium-Catalyzed Allylic Alkylation Mechanisms

Palladium-catalyzed allylic alkylation, a cornerstone of modern organic synthesis, often utilizes substrates like this compound. The reaction, famously known as the Tsuji-Trost reaction, proceeds through a well-defined catalytic cycle. wikipedia.org

The generally accepted mechanism commences with the coordination of the palladium(0) catalyst to the double bond of the this compound, forming an η² π-allyl-Pd(0) complex. Subsequently, oxidative addition occurs, where the p-toluenesulphonate leaving group is expelled, leading to the formation of a cationic η³ π-allyl-Pd(II) complex. wikipedia.orgorganic-chemistry.org This key intermediate is then susceptible to nucleophilic attack.

The nature of the nucleophile dictates the subsequent step. "Soft" nucleophiles, typically those with a pKa of less than 25, add directly to the allyl group. organic-chemistry.org In contrast, "hard" nucleophiles tend to attack the palladium center first, followed by reductive elimination to furnish the final product. organic-chemistry.org The introduction of phosphine (B1218219) ligands has been instrumental in enhancing the reactivity and enabling asymmetric versions of this reaction, known as the Trost Asymmetric Allylic Alkylation (AAA). wikipedia.org These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Recent computational studies on related systems have provided deeper insights. For instance, in the palladium-catalyzed allylic substitution of tertiary allylic carbonates with sodium sulfinates, density functional theory (DFT) calculations revealed that the C–S bond formation does not occur via a simple outer-sphere attack. Instead, the sulfonate nucleophile plays a bifunctional role, where an oxygen atom chelates to the palladium, facilitating an inner-sphere nucleophilic attack by the sulfur atom through a six-membered chair-like transition state. rsc.org This intricate mechanism helps to rationalize the observed regio- and enantioselectivities. rsc.org

Mechanistic Step Description Key Intermediates
Coordination The Pd(0) catalyst coordinates to the alkene of the allyl substrate.η² π-allyl-Pd(0) complex
Oxidative Addition The leaving group (p-toluenesulphonate) departs, and the palladium is oxidized to Pd(II).η³ π-allyl-Pd(II) complex
Nucleophilic Attack The nucleophile attacks the π-allyl complex. The pathway (direct attack on allyl or initial attack on Pd) depends on the "hardness" of the nucleophile.-
Reductive Elimination For hard nucleophiles, this step follows the attack on the metal, reforming the Pd(0) catalyst and yielding the product.-

Copper(I) π-Complex Formation and Reactivity

Copper(I) ions are known to form π-complexes with alkenes, and this compound can participate in such interactions. Research has shown the synthesis and structural characterization of copper(I) arylsulfonate π-complexes. For instance, a copper(I) π-complex with p-toluenesulfonate ion has been structurally studied. researchgate.net In work involving 3-allyl-2-thiohydantoin, two novel Cu(I) arylsulfonate π-complexes, Cu₂(Hath)₄₂ and Cu₂(Hath)₄₂·2H₂O, were synthesized and characterized using X-ray diffraction. semanticscholar.org In these structures, the copper(I) atom exhibits a trigonal pyramidal coordination environment, formed by three sulfur atoms from the thiohydantoin ligand and the C=C double bond of its allyl group. semanticscholar.org This demonstrates the ability of the allyl group to coordinate to the copper(I) center even in the presence of other coordinating atoms. The p-toluenesulfonate acts as the counter-ion in these complexes. semanticscholar.org

Radical Reaction Pathways of this compound

The allyl group is a key structural motif in the study of radical chemistry due to the stability of the resulting allyl radical. masterorganicchemistry.com Allyl radicals are highly reactive intermediates that can be generated through various methods, including photolysis, thermolysis, and redox reactions. numberanalytics.com These radicals can participate in a range of reactions, such as cyclizations and the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

Recent research has highlighted the generation of sulfonylated allylic radical intermediates. For example, in the iodine-mediated photocatalytic disulfonylation of allenes with sodium p-toluenesulfinate, a key intermediate is p-toluenesulfonyl iodide (p-TolSO₂I), formed from the reaction of sodium p-toluenesulfinate and iodine. acs.org This intermediate is believed to be crucial in a radical pathway, as evidenced by radical trapping experiments which showed a significant decrease in product yield. acs.org The study suggests that the process involves the formation of a sulfonylated allyl iodide intermediate which helps to stabilize the sulfonylated allylic radical. acs.org

In a different approach, the photocatalytic generation of π-allyltitanium complexes has been achieved through a radical strategy. This involves the trapping of allyl radicals by a Ti(III) species to form a nucleophilic π-allyltitanium complex. dlut.edu.cn This demonstrates a novel pathway where a radical intermediate is converted into a nucleophilic organometallic species.

Acid-Catalyzed Transformations and Their Interplay with this compound

P-toluenesulfonic acid (p-TsOH), a strong organic acid, is a widely used catalyst in a plethora of organic transformations. preprints.org It can act as a catalyst for reactions such as the formation of α-ketoacetals, intramolecular aminations of allylic alcohols, and Friedel-Crafts reactions. preprints.org

In the context of reactions involving allylic systems, p-TsOH can play a crucial role. For instance, it has been used as a co-catalyst in the palladium-catalyzed direct synthesis of allylic boronic esters from allylic alcohols. organic-chemistry.org In this case, the acid is believed to activate the allylic alcohol, facilitating the subsequent steps of the catalytic cycle. organic-chemistry.org

Furthermore, p-toluenesulfonic acid and its derivatives can be involved in allylation reactions. Iron(III) p-toluenesulfonate has been employed as a catalyst for the allylation of acetals using allyltrimethylsilane (B147118) to produce homoallyl ethers. researchgate.net This method is attractive due to the use of a mild and relatively non-corrosive catalyst. researchgate.net Brønsted acids, including p-toluenesulfonic acid, have been shown to catalyze the allylation of acetals with allyltrimethylsilane. rsc.org

Advanced Applications in Materials Science and Organic Synthesis

Role as a Potent Leaving Group in Diverse Functional Group Interconversions

In the realm of organic synthesis, the efficiency of many reactions hinges on the ability of a particular molecular fragment, known as a leaving group, to detach from a molecule. Allyl p-toluenesulfonate is highly valued for possessing one of the most effective leaving groups: the p-toluenesulfonate (tosylate) anion.

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org The tosylate group is the conjugate base of p-toluenesulfonic acid, a strong acid with a pKa of -2.8, which makes the tosylate anion a very weak base and, consequently, an excellent leaving group. libretexts.org This characteristic is attributed to the resonance stabilization of the negative charge across the sulfonate group, which delocalizes the charge and increases its stability upon departure. masterorganicchemistry.com

The presence of the tosylate group enhances the leaving ability in nucleophilic substitution reactions, facilitating precise control over reaction pathways. This property is crucial in a variety of functional group interconversions where the allyl group is transferred to a nucleophile. For instance, in reactions with alcohols, the tosylate group can be displaced to form allyl ethers. Similarly, reactions with amines and thiols can yield allylamines and allyl thioethers, respectively. The high reactivity of the tosylate leaving group allows these reactions to proceed under mild conditions, often leading to high yields of the desired products. google.com

The utility of the tosylate group extends to more complex transformations as well. It has been employed in the synthesis of various organic compounds where the introduction of an allyl group is a key step. The stability and reactivity of allyl p-toluenesulfonate make it a preferred reagent over other allylating agents that may require harsher reaction conditions or are less stable.

Utilization as an Initiator in Controlled Polymerization Processes

The dual functionality of allyl p-toluenesulfonate makes it a valuable initiator in controlled polymerization processes, particularly in the cationic ring-opening polymerization (CROP) of 2-oxazolines. mdpi.comvt.edu This process allows for the synthesis of polymers with well-defined architectures and functionalities. sigmaaldrich.com

Synthesis of Telechelic Polyoxazolines

Telechelic polymers are macromolecules that contain reactive functional groups at both ends of the polymer chain. These polymers are important building blocks for the synthesis of block copolymers, polymer networks, and other complex architectures. Allyl p-toluenesulfonate is an effective initiator for the synthesis of α-allyl functionalized polyoxazolines. mdpi.com

The polymerization is initiated by the nucleophilic attack of the 2-oxazoline monomer on the electrophilic allyl group of allyl p-toluenesulfonate. This process forms a cationic oxazolinium propagating species. researchgate.netnih.gov The polymerization proceeds in a "living" manner, meaning that termination and chain transfer reactions are minimal, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution. qmul.ac.ukmdpi.com

A typical synthesis involves dissolving allyl p-toluenesulfonate and the 2-oxazoline monomer (e.g., 2-methyl-2-oxazoline) in a dry solvent like acetonitrile. mdpi.com The reaction is often carried out under an inert atmosphere and can be accelerated using microwave irradiation. mdpi.com Upon completion of the polymerization, a terminating agent is added to introduce a functional group at the other end of the polymer chain (the ω-terminus). For example, termination with ethanethiol (B150549) introduces a thioether functionality, resulting in an α-allyl, ω-thioether telechelic polyoxazoline. mdpi.com

Parameter Condition/Reagent Reference
InitiatorAllyl p-toluenesulfonate mdpi.com
Monomer2-methyl-2-oxazoline (B73545) mdpi.com
SolventAcetonitrile mdpi.com
Temperature100 °C (microwave) mdpi.com
Terminating AgentEthanethiol mdpi.com
Resulting Polymerα-allyl, ω-thioether telechelic poly(2-methyl-2-oxazoline) mdpi.com

Influence of Allyl p-Toluenesulphonate Structure on Polymer Architecture and Tacticity

The structure of the initiator, such as allyl p-toluenesulfonate, plays a significant role in determining the final architecture and properties of the resulting polymer. The allyl group introduced at the beginning of the polymer chain provides a site for further modification through various chemical reactions, such as thiol-ene coupling or hydrosilylation. vt.eduscispace.com This allows for the creation of more complex polymer structures, including graft copolymers and polymer brushes.

Development of Functionalized Materials and Specialty Polymers

The unique properties of allyl p-toluenesulfonate have led to its use in the development of a variety of functionalized materials and specialty polymers with tailored properties for specific applications.

Applications in Ion Exchange Resins

Allyl p-toluenesulfonate can be used as a comonomer in the production of ion exchange resins. lookchem.com These resins are polymers that have charged functional groups and are used for applications such as water softening, deionization, and purification. The allyl group can be incorporated into the polymer backbone, and the sulfonate group, or a derivative, can act as the ion-exchange site. The structure of the polymer network created allows for the selective exchange of ions. lookchem.comresearchgate.net For instance, weak-base anion exchangers have been synthesized to remove aromatic sulfonic acids like p-toluene sulfonic acid from wastewater. researchgate.netmdpi.com

Integration into UV-Curable Coatings and Adhesives

In the field of coatings and adhesives, allyl p-toluenesulfonate serves as a reactive diluent in UV-curable formulations. lookchem.com UV-curable coatings and adhesives are materials that polymerize and harden rapidly upon exposure to ultraviolet light. The allyl group of the molecule can participate in the polymerization process, contributing to the cross-linked network of the final cured product. mdpi.com Its inclusion in formulations can help to reduce viscosity, improve the solubility of other components like photoinitiators, and enhance the curing speed. This is particularly valuable in creating solvent-free coatings, which are more environmentally friendly. mdpi.com

Formation of Composite Materials (e.g., Polypyrrole/Carbon Composites with p-Toluenesulfonate Doping)

Allyl p-toluenesulfonate plays a crucial role as a dopant in the creation of advanced composite materials, particularly those involving polypyrrole (PPy) and carbon. The incorporation of the p-toluenesulfonate (pTS) anion enhances the properties of these composites, making them suitable for a range of high-performance applications.

The synthesis of polypyrrole/carbon (PPy/C) composites often utilizes in-situ chemical oxidative polymerization. aip.orgresearchgate.netatauni.edu.tr In this process, pyrrole (B145914) is polymerized in the presence of an oxidant, such as ammonium (B1175870) persulfate (APS), and a carbon material, like Vulcan-carbon or multi-walled carbon nanotubes. aip.orgpatsnap.com The p-toluenesulfonate anion, introduced from a source like p-toluenesulfonic acid (p-TSA), acts as a dopant, which is incorporated into the polymer backbone. aip.orgatauni.edu.tr This doping process is critical as it influences the charge carriers and electronic mobility within the polymer chain. osti.gov

Research has shown that the concentration of the p-toluenesulfonate dopant significantly impacts the properties of the resulting PPy/C composites. researchgate.netgoogle.com An increase in dopant concentration has been linked to an increase in the conjugation length and electrical conductivity of the composites. google.com This enhancement is attributed to the anionic doping into the polymer backbone, a fact confirmed by techniques like X-ray photoelectron spectroscopy. aip.org

One of the key advantages of using p-toluenesulfonate as a dopant is the enhanced stability it imparts to the composite. aip.orggoogle.com Aromatic dopants like p-toluenesulfonate are known to be resistant to overoxidation, which is a common issue that can degrade the material and limit its long-term use. google.com This stability is crucial for applications such as electrodes in supercapacitors, where the material undergoes repeated charge and discharge cycles. google.comresearchgate.net PPy/C composites doped with p-toluenesulfonate have demonstrated high specific capacitance and excellent capacitance retention, making them promising materials for energy storage devices. researchgate.netgoogle.com For instance, a PPy/C composite synthesized with an equimolar concentration of pTS to pyrrole exhibited a maximum specific capacitance of approximately 395 F/g with about 95% capacitance retention after 500 cycles. google.com

The morphology of these composites, as examined by scanning electron microscopy (SEM), often reveals a structure where polypyrrole is coated onto the carbon substrate. aip.orgpatsnap.com The use of p-toluenesulfonic acid as a dopant has been shown to influence the crystallinity of the polymer/dopant system, which in turn affects the material's stability. atauni.edu.tr

Property Effect of p-Toluenesulfonate Doping Supporting Evidence
Electrical Conductivity Increases with higher dopant concentration.Enhanced conjugation length observed. google.com
Electrochemical Stability Improved resistance to overoxidation.Aromatic nature of the dopant. google.com
Specific Capacitance Significant enhancement, reaching values up to 395 F/g.Experimental results on PPy/C composite electrodes. google.com
Capacitance Retention High stability, with ~95% retention after 500 cycles.Cycling data for supercapacitor applications. google.com
Morphology Influences the coating of PPy on carbon materials.SEM analysis. aip.orgpatsnap.com

Application in the Synthesis of Complex Organic Compounds and Pharmaceuticals

Allyl p-toluenesulfonate is a valuable reagent in the synthesis of complex organic molecules and pharmaceutical compounds due to its reactive allyl group and the excellent leaving group ability of the tosylate moiety.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net Allyl p-toluenesulfonate serves as a key precursor in several MCRs. acs.org

The reactivity of the allyl group allows it to participate in various coupling reactions. For example, palladium-catalyzed reactions involving allyl tosylates and alkynes can lead to the formation of polysubstituted benzenes with high regioselectivity. acs.org In some cases, allyl tosylate can be generated in situ from allyl alcohol and p-toluenesulfonic anhydride, simplifying the experimental procedure. acs.org

The development of one-pot synthetic routes is a significant area of research where allyl compounds are utilized. acs.org For instance, a one-pot, two-step synthesis can involve an initial coupling reaction followed by a subsequent transformation, such as hydrogenation, to produce allylamines and alkylamines, which are important building blocks for pharmaceuticals. acs.org The versatility of allyl p-toluenesulfonate and related allylic compounds makes them valuable in constructing complex molecular architectures through MCRs, which are prized for their atom economy and step efficiency. researchgate.netresearchgate.net

Synthesis of Bioactive Analogues and Scaffolds

Sulfonate esters, including allyl p-toluenesulfonate, are recognized as important structural motifs in a wide array of bioactive molecules and are used in the synthesis of pharmaceutical scaffolds. acs.orgacs.orgnih.gov The sulfonate ester group can influence the physicochemical properties of a molecule, potentially enhancing its interaction with biological targets and improving its bioavailability. nih.gov

Sulfonate esters are present in various clinically used drugs and bioactive compounds, acting as DNA alkylating agents, enzyme inhibitors, and antimicrobial agents. acs.org The synthesis of novel pyrimidine (B1678525) derivatives containing sulfonate esters, for example, has been explored to discover new structures with potential antibacterial and insecticidal activities. nih.gov

Allyl p-toluenesulfonate can be used to introduce the allyl group into a molecule, which can then be further functionalized. This approach is valuable in creating libraries of diverse and complex compounds for drug discovery. researchgate.net The synthesis of salicylanilide (B1680751) aryl and alkyl sulfonates from 1,2,3-benzotriazin-4(3H)-ones using p-toluenesulfonic acid derivatives demonstrates a metal-free method to create these bioactive scaffolds in good yields. acs.orgacs.org This highlights the utility of tosylate-containing reagents in constructing molecules with potential therapeutic applications. Furthermore, quinazoline (B50416) sulfonates have been investigated as promising scaffolds for developing anticancer agents, showing activity through mechanisms like G2/M cell cycle arrest. bohrium.com

Application Area Role of Allyl p-toluenesulfonate / p-Toluenesulfonate Derivatives Example Reaction / Compound Class
Multicomponent Reactions Serves as an allyl source. acs.orgacs.orgPalladium-catalyzed benzannulation with alkynes. acs.org
Bioactive Scaffolds Incorporation of the sulfonate ester moiety. acs.orgnih.govSynthesis of pyrimidine sulfonate esters with antibacterial activity. nih.gov
Pharmaceutical Intermediates Used as a building block for complex molecules. acs.orgSynthesis of allylamines as precursors for various drugs. acs.org
Anticancer Agents Forms the basis of novel therapeutic scaffolds. bohrium.comQuinazoline sulfonates inducing cell cycle arrest. bohrium.com

Catalytic Applications and Synergistic Effects

p-Toluenesulfonic acid (p-TSA) and its derivatives, including allyl p-toluenesulfonate, are not only reagents but also play significant roles as catalysts and can exhibit synergistic effects in various organic transformations. p-TSA is a strong, non-oxidizing organic acid that is solid, stable, and easy to handle, making it an attractive alternative to conventional mineral acids. preprints.org

The catalytic activity of p-TSA is leveraged in a multitude of reactions, including the synthesis of α-ketoacetals, quinolines, and various heterocyclic compounds. preprints.org It can promote reactions through mechanisms involving the generation of reactive intermediates. For example, p-TSA has been used to mediate 1,3-dipolar cycloadditions for the synthesis of 4-aryl-NH-1,2,3-triazoles, where it was found to be a crucial additive. acs.org

A particularly interesting aspect is the synergistic use of p-TSA with other catalytic systems. preprints.org It can be used in combination with transition metal catalysts to achieve novel transformations. For instance, in palladium-catalyzed reactions, p-TSA can influence the reaction pathway and selectivity. researchgate.netacs.org In the carbonylation of allyl alcohol, the concentration of p-toluenesulfonic acid was found to have a significant effect on the reaction rate and selectivity. researchgate.net

Furthermore, p-TSA can be part of a cooperative catalytic system. For example, a rhodium-catalyzed hydroformylation of alkenylsemicarbazides, when combined with catalytic amounts of an acid like pyridinium (B92312) p-toluenesulfonate (PPTS), can drive a multicomponent reaction to form complex aza-diketopiperazines. rsc.org In the synthesis of diphenolic acid, p-toluenesulfonic acid has been studied as a catalyst, sometimes in conjunction with additives like thiols to improve conversion and selectivity. mdpi.com

The ability of p-TSA to work in concert with other catalysts, including metal complexes and other Brønsted acids, opens up possibilities for developing new, efficient, and environmentally friendly synthetic methodologies. preprints.org

Computational Chemistry and Theoretical Investigations of Allyl P Toluenesulphonate Reactivity

Quantum Chemical Studies on Reaction Mechanisms (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the intricate details of reaction mechanisms involving allyl p-toluenesulphonate. acs.org These methods can model the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation barriers.

For instance, in nucleophilic substitution reactions, where the tosylate group is displaced, DFT calculations can help distinguish between S(_N)2 and S(_N)1 pathways. By calculating the energies of the reactants, products, and the transition state for a concerted backside attack (S(_N)2), versus the energies of a step-wise pathway involving a carbocation intermediate (S(_N)1), the preferred mechanism can be determined. Studies on similar allylic systems have utilized DFT to understand reaction pathways, such as in allylic hydroxylations and rearrangements. nih.govacs.org The choice of functional and basis set in these calculations is crucial for obtaining accurate results that correlate well with experimental observations. nih.gov

Furthermore, computational studies can investigate more complex, metal-catalyzed reactions involving this compound. For example, in palladium-catalyzed allylic alkylations, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed picture of the catalytic cycle. rsc.org

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and the stereochemical outcome of its reactions. Computational conformational analysis can identify the most stable conformers of the molecule in the ground state and how these conformations influence the approach of reagents.

In a study on a related compound, (2S,4R,5S)-5-allyl-4-hydroxytetrahydro-2-furylmethyl p-toluenesulphonate, the tosyl ring and the terminal double bond of the allyl group were found to be in proximity, with the π orbitals of the allyl group being perpendicular to those of the aromatic ring in the crystal structure. nih.gov Computational modeling can explore a wider range of conformations in different environments (e.g., in various solvents) to predict the most populated conformers.

Stereochemical prediction is a significant application of computational chemistry in the context of this compound reactions. skidmore.edu For reactions involving chiral centers, computational models can predict which diastereomer or enantiomer will be the major product. This is achieved by calculating the energies of the different transition states leading to the possible stereoisomers. nih.gov The lower energy transition state will correspond to the major product, in accordance with the Curtin-Hammett principle. Such predictions are invaluable in designing stereoselective syntheses. mit.edu

Analysis of Electronic Structure and Charge Distribution

The electronic structure of this compound, including the distribution of electron density and the nature of its molecular orbitals, governs its reactivity towards electrophiles and nucleophiles. Quantum chemical calculations can provide detailed information about these electronic properties.

Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom in the molecule. nih.gov This analysis would likely show a significant positive charge on the sulfur atom of the sulfonate group and on the allylic carbon atom attached to the oxygen, making them susceptible to nucleophilic attack. The oxygen atoms of the sulfonate group would carry a negative charge.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in predicting reactivity. For this compound, the HOMO is expected to be located on the allyl double bond and the aromatic ring, indicating these are the sites for electrophilic attack. The LUMO is likely to be centered on the allylic carbon-oxygen bond and the sulfur atom, indicating the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. researchgate.net

A topological analysis of the electron localization function (ELF) can provide further insights into the delocalized bonding within the allyl and p-toluenesulphonate moieties. cdnsciencepub.com

Modeling of Transition States and Reaction Energetics

A cornerstone of computational reaction studies is the modeling of transition states and the calculation of reaction energetics. acs.org By locating the transition state structure on the potential energy surface, which is a first-order saddle point, the activation energy of the reaction can be calculated. This provides a quantitative measure of the reaction rate.

For a typical S(_N)2 reaction of this compound with a nucleophile, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing tosylate group. DFT calculations can optimize the geometry of this transition state and determine its energy. nih.gov

Parameter Description Typical Computational Method
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. DFT, Ab initio
Reaction Energy (ΔErxn) The overall energy change of a reaction. DFT, Ab initio
Transition State Geometry The molecular structure at the highest point of the reaction energy profile. DFT, Ab initio

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. rsc.org By comparing the activation energies for different possible reaction pathways, the most likely outcome can be predicted.

For example, in reactions where both substitution and elimination are possible, computational modeling can determine the relative barriers for each pathway, thus predicting the major product under a given set of conditions. Similarly, in reactions with unsymmetrical nucleophiles or at different positions of the allyl group, the regioselectivity can be predicted by comparing the activation energies for attack at the different sites. chemrxiv.org

Descriptor Formula Interpretation
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 Tendency of electrons to escape from the system.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ² / (2η) A measure of the electrophilic character of a molecule.

These descriptors, calculated for this compound, can be compared to those of other molecules to rank their relative reactivities. mdpi.com

Structural Characterization and Spectroscopic Analysis of Allyl P Toluenesulphonate and Its Adducts

Single-Crystal X-ray Diffraction Studies of Allyl p-Toluenesulphonate Derivatives

Research has shown the utility of X-ray diffraction in verifying the structures of newly synthesized compounds where a tosylate is a key component. For instance, in studies on the synthesis of novel heterocyclic systems, single-crystal X-ray analysis provided unequivocal evidence for the formation of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com The analysis revealed that the compound crystallized in a triclinic system, and provided precise unit cell dimensions and bond angles, confirming the molecular architecture. mdpi.com

Similarly, the structure of a 2,3-disulfonylpropene, synthesized via an iodine-mediated photocatalytic reaction involving sodium p-toluenesulfonate, was unambiguously confirmed by single-crystal X-ray diffraction analysis. acs.org This highlights the technique's essential role in validating the outcomes of novel synthetic methodologies.

In another example, the crystal structure of 4-N, N-dimethylamino-4'-N'-methyl-stilbazolium benzene (B151609) sulfonate (DASBS), a derivative of the well-known DAST (4-N, N-dimethylamino-4'-N'-methyl-stilbazolium tosylate), was determined using single-crystal XRD. researchgate.net The study found that the DASBS crystal structure was triclinic. researchgate.net

The data below details the crystallographic findings for a precursor in the synthesis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, illustrating the level of detail obtained from such studies. mdpi.com

Table 1: Crystallographic Data for a Pyridazino[4,5-b]indol-4-one Derivative mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Calculated Density (mg/m³)1.573

Advanced Spectroscopic Techniques in Mechanistic Elucidation (e.g., NMR in confirming synthesis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), which is instrumental in confirming the successful synthesis of a target molecule like this compound.

The synthesis of this compound from allyl alcohol and tosyl chloride can be readily confirmed by ¹H NMR spectroscopy. mdpi.com The resulting spectrum displays characteristic signals that correspond directly to the protons in the final product's structure. The aromatic protons of the tosyl group typically appear as two distinct doublets in the downfield region (around 7.3-7.8 ppm). The protons of the allyl group exhibit unique signals: a multiplet for the internal vinyl proton, two multiplets for the terminal vinyl protons, and a doublet for the methylene (B1212753) protons adjacent to the sulfonate oxygen. mdpi.com The presence of a singlet around 2.4 ppm corresponds to the methyl group on the toluene (B28343) ring. mdpi.com The successful integration and splitting patterns of these peaks provide definitive proof of synthesis. mdpi.com

¹³C NMR spectroscopy further corroborates the structure, with characteristic signals for the aromatic, vinylic, methylene, and methyl carbons. researchgate.net For example, in studies of cellulose (B213188) p-toluenesulfonates, ¹³C NMR was used to identify the signals of the aromatic carbons of the tosyl groups, as well as the methyl carbon of the tosylate. researchgate.net

The ¹H NMR spectral data for this compound is summarized in the table below.

Table 2: ¹H NMR Spectral Data for this compound mdpi.com

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.78d8.32HAromatic (ortho to SO₂)
7.33d8.02HAromatic (meta to SO₂)
5.87–5.74m-1HAllyl (-CH=)
5.34–5.21m-2HAllyl (=CH₂)
4.52d5.92HAllyl (-O-CH₂-)
2.43s-3HMethyl (-CH₃)

d = doublet, m = multiplet, s = singlet. Recorded in CDCl₃ at 300 MHz.

These spectroscopic techniques are not only vital for final product confirmation but are also used to analyze intermediates and adducts formed during subsequent reactions, thereby playing a crucial role in mechanistic elucidation. nih.gov

Biological Activity and Mechanistic Insights of Allyl P Toluenesulphonate Derivatives

Investigation of Growth Inhibitory Effects in Cell Systems

Derivatives of p-toluenesulfonic acid have demonstrated significant growth inhibitory effects in various cell systems. One such derivative, p-methoxyphenyl p-toluenesulfonate, has been studied for its antiproliferative activity against human breast cancer cell lines. Research shows that this sulfonate ester selectively kills cancer cells at concentrations of 100 microM while having a lesser effect on normal human mammary epithelial cells (MCF-10A) nih.gov.

The growth inhibitory activity was evaluated across a panel of cell lines with different genetic backgrounds, including:

MCF-7: Estrogen-receptor (ER) positive, wild-type p53.

MDA-MB-231: ER-negative, mutant p53.

MDA-MB-453: ER-negative, mutant p53.

MCF-10A: Non-cancerous mammary epithelial cells nih.gov.

The selective action against cancerous cells suggests that p-methoxyphenyl p-toluenesulfonate may target pathways that are specifically dysregulated in tumors, making it a person of interest for developing new chemotherapeutic agents nih.gov. Furthermore, broader studies on sulfonic acid esters indicate their potential as alkylating agents, which can exert genotoxic and cytotoxic effects in both bacterial and mammalian cells researchgate.net. The reactivity of the sulfonate moiety is a key factor in this biological activity researchgate.net.

Mechanistic Studies on Cellular Interactions (e.g., Cell Cycle Perturbation, Apoptosis Induction)

The growth-inhibitory properties of toluenesulfonate (B8598656) derivatives are closely linked to their ability to interfere with fundamental cellular processes like cell cycle progression and apoptosis.

Cell Cycle Perturbation: Flow cytometry analysis of human breast cancer cells treated with p-methoxyphenyl p-toluenesulfonate revealed distinct effects on the cell cycle. The compound induced cell cycle arrest, although the specific response varied among the different cell lines and did not show a clear correlation with the cells' p53 status nih.gov. Such cell cycle perturbations are a common mechanism for anticancer agents, as they can halt the proliferation of rapidly dividing tumor cells nih.govgoogle.com.

Interactive Table: Effect of p-Methoxyphenyl p-Toluenesulfonate on Cell Cycle Distribution

Cell Line Key Characteristics Observed Cell Cycle Effect Citation
MCF-7 ER+, p53 wild-type Cell cycle arrest nih.gov
MDA-MB-231 ER-, p53 mutant Cell cycle arrest nih.gov
MDA-MB-453 ER-, p53 mutant Cell cycle arrest nih.gov

| MCF-10A | Normal mammary epithelial | Less pronounced effect | nih.gov |

Apoptosis Induction: In addition to halting the cell cycle, p-methoxyphenyl p-toluenesulfonate was found to induce apoptosis, or programmed cell death, in breast cancer cells. This induction of apoptosis occurred in cells with varying levels of Bcl-2 expression and was independent of their p53 or estrogen-receptor (ER) status nih.gov. The ability to trigger cell death through multiple signaling pathways is a hallmark of a promising chemotherapeutic agent, as it may overcome resistance mechanisms in cancer cells nih.gov.

Antiparasitic Activity and Structure-Activity Relationships

Derivatives synthesized using p-toluenesulfonate chemistry have shown significant promise as antiparasitic agents, particularly against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Toxoplasma gondii nih.govconicet.gov.ar. In the synthesis of these potent antiparasitic compounds, pyridinium (B92312) p-toluenesulfonate is often used as a reagent to deprotect alcohol groups, which are then tosylated to create reactive intermediates nih.gov.

Researchers have synthesized and tested a series of analogues, leading to important insights into their structure-activity relationships (SAR). For instance, in a series of WC-9 analogues, which are thiocyanate (B1210189) derivatives, modifications to the chemical structure led to varied efficacy nih.gov.

Key SAR Findings:

A nitro derivative (compound 13) exhibited potent activity against T. cruzi with a half-maximal effective dose (ED₅₀) of 5.2 μM nih.gov.

A pyridyl analogue (compound 28) was effective against both T. cruzi and T. gondii, with ED₅₀ values of 7.4 μM and 7.5 μM, respectively nih.gov.

Interestingly, a regioisomer of the lead compound WC-9 (compound 36) showed comparable inhibitory action, indicating that the specific para-phenyl substitution pattern was not an absolute requirement for biological activity nih.gov.

In another study, a dimethyl derivative (compound 43) proved to be a highly effective agent against the intracellular amastigote form of T. cruzi, being three times more potent than the lead compound conicet.gov.ar.

Interactive Table: Antiparasitic Activity of Selected Toluenesulfonate-Derived Compounds

Compound Target Parasite Activity Metric Value (μM) Citation
Nitro derivative (13) T. cruzi ED₅₀ 5.2 nih.gov
Pyridyl analogue (28) T. cruzi ED₅₀ 7.4 nih.gov
Pyridyl analogue (28) T. gondii ED₅₀ 7.5 nih.gov
Regioisomer (36) T. cruzi ED₅₀ 11.2 nih.gov
Regioisomer (36) T. gondii ED₅₀ 4.0 nih.gov
Dimethyl derivative (43) T. cruzi (epimastigotes) IC₅₀ ~20 conicet.gov.ar

| Nitrogen derivative (90) | T. cruzi (epimastigotes) | IC₅₀ | 3.3 | conicet.gov.ar |

These findings highlight the potential for optimizing the structure of toluenesulfonate-derived compounds to develop new and more effective treatments for parasitic diseases google.comacs.org.

Development of Biological Probes and Functional Conjugates

Allyl p-toluenesulfonate is a valuable reagent in synthetic chemistry for the development of biological probes and functional conjugates. Its utility stems from the chemical properties of its two key functional groups: the allyl group, which can participate in various addition and coupling reactions, and the p-toluenesulfonate (tosylate) group, which is an excellent leaving group .

The tosylate group facilitates nucleophilic substitution reactions, allowing for the covalent attachment of the molecule to other chemical entities . This property is crucial in the construction of complex molecular probes, which often consist of a recognition element, a linker, and a signaling moiety (e.g., a fluorophore) mdpi.com. While allyl p-toluenesulfonate itself may not be the final probe, it serves as a critical building block.

Applications in Probe Synthesis:

Introducing Functional Groups: It can be used to introduce an allyl group onto a molecule, which can then be further modified.

Facilitating Conjugation: The tosylate group can be displaced by a nucleophilic group on a target molecule (like an amine or thiol on a protein or another synthetic scaffold), effectively linking the allyl-containing fragment.

Use in Deprotection Steps: The related compound, p-toluenesulfonic acid, is widely used as a catalyst to remove protecting groups during complex syntheses, a necessary step in building many functional probes jst.go.jpacs.org. For example, it is used to deprotect tetrahydropyranyl (THP) ethers to reveal a hydroxyl group, which can then be functionalized nih.govconicet.gov.ar.

The rational design of fluorescent probes often relies on modulating mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization nih.gov. The synthesis of the core structures for these probes requires robust chemical reactions where reagents like allyl p-toluenesulfonate can play an essential role in building the molecular framework designed to interact with specific biological analytes rsc.org.

Emerging Research Directions and Future Perspectives on Allyl P Toluenesulphonate Chemistry

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focusing on developing environmentally friendly and sustainable methods for producing essential compounds. Traditional methods for synthesizing allyl p-toluenesulfonate often involve reagents and procedures that are not ideal for large-scale production. oup.com However, recent research has made significant strides in creating greener alternatives.

One promising approach involves the use of p-toluenesulfonic acid (p-TSA) as a catalyst. preprints.org This acid is inexpensive, readily available, and has a low environmental impact. tuwien.atgoogle.com Research has shown that p-TSA can effectively catalyze the synthesis of various organic compounds, including those related to allyl p-toluenesulfonate, under mild, solvent-free conditions. preprints.orgresearchgate.net For instance, a method for synthesizing allyl alcohol, a precursor to allyl p-toluenesulfonate, utilizes catalytic amounts of pyridinium (B92312) p-toluenesulfonate (PPTS), a derivative of p-TSA. nih.govrsc.org This reaction proceeds with high efficiency and avoids the use of harsh chemicals. nih.govrsc.org

Another key aspect of green chemistry is the use of renewable starting materials. iastate.edu Researchers are exploring ways to produce allyl alcohol from glycerol, a byproduct of biodiesel production. nih.govrsc.org This process not only provides a sustainable source of allyl alcohol but also adds value to a waste product from the biofuel industry. nih.govrsc.org

The table below summarizes some of the greener synthetic approaches being investigated:

Catalyst/ReagentStarting MaterialKey Advantage
p-Toluenesulfonic acid (p-TSA)Allyl alcoholMetal-free, solvent-free conditions, high yield. preprints.org
Pyridinium p-toluenesulfonate (PPTS)Glycerol (via orthoesters)Utilizes a renewable feedstock, efficient conversion. nih.govrsc.org
Iron(III) p-toluenesulfonateAldehydes, acetalsInexpensive and relatively non-toxic catalyst. researchgate.net

Exploration of Novel Catalytic Systems for Allyl p-Toluenesulphonate Transformations

The development of new and improved catalysts is crucial for expanding the applications of allyl p-toluenesulfonate. Researchers are actively investigating various catalytic systems to control the reactivity of this compound and enable new chemical transformations.

Palladium-based catalysts have shown great promise in reactions involving allyl compounds. acs.org These catalysts can facilitate a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, under mild conditions. acs.org The versatility of palladium catalysts allows for the synthesis of complex molecules with high precision. acs.org

Iron-based catalysts are also gaining attention as a more sustainable alternative to precious metal catalysts. researchgate.net Iron(III) p-toluenesulfonate, for example, has been shown to be an effective catalyst for the allylation of acetals and aldehydes, leading to the formation of homoallyl ethers. researchgate.net This catalyst is not only inexpensive but also relatively non-toxic, making it an attractive option for industrial applications. researchgate.net

The following table highlights some of the novel catalytic systems being explored:

Catalyst SystemType of TransformationKey Features
Palladium complexesAsymmetric allylic substitutionHigh enantioselectivity, broad applicability. acs.org
Iron(III) p-toluenesulfonateAllylation of acetals and aldehydesInexpensive, mild reaction conditions. researchgate.net
p-Toluenesulfonic acidIntramolecular amination of allylic alcoholsMetal-free, high yields. preprints.org
Pyridinium p-toluenesulfonateClaisen rearrangement, Henry reactionVersatile acid catalyst. chemicalbook.com

Advanced Materials Design and Engineering Utilizing this compound as a Building Block

Allyl p-toluenesulfonate's reactive nature makes it an excellent building block for designing and engineering advanced materials with tailored properties. lookchem.com Its ability to participate in various polymerization and modification reactions allows for the creation of a wide range of functional materials.

One area of active research is the use of allyl p-toluenesulfonate in the synthesis of polymers. It can act as an initiator in polymerization reactions, leading to the formation of polymers with specific end-groups. mdpi.com For example, it has been used to initiate the polymerization of 2-methyl-2-oxazoline (B73545), resulting in a polymer with an allyl group at one end. mdpi.com This allyl group can then be further modified to attach other functional molecules, creating materials with specific properties for applications such as biosensors. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages, including improved safety, better process control, and easier scalability. umontreal.ca The integration of allyl p-toluenesulfonate chemistry with flow platforms is an emerging area of research that promises to make the synthesis of related compounds more efficient and sustainable. umontreal.cacardiff.ac.uk

Microwave-assisted flow synthesis is one such technique that has been successfully applied to reactions involving p-toluenesulfonic acid, a related compound. umontreal.ca This method allows for rapid heating and precise temperature control, leading to faster reaction times and higher yields. umontreal.ca Researchers are also exploring the use of flow chemistry for multi-step syntheses, where different reaction steps are connected in a continuous sequence. umontreal.caacs.org This approach can significantly streamline the production process and reduce waste. umontreal.ca

The table below illustrates the potential of integrating allyl p-toluenesulfonate chemistry with modern synthesis platforms:

TechnologyApplicationPotential Benefits
Flow ChemistrySynthesis of allyl compoundsImproved safety, scalability, and process control. umontreal.cacardiff.ac.uk
Microwave-Assisted SynthesisEsterification and rearrangement reactionsFaster reaction times, higher yields. umontreal.ca
Automated SynthesisHigh-throughput screening of reaction conditionsRapid optimization of synthetic routes.

Deepening the Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of the relationship between a molecule's structure and its reactivity is essential for designing new and improved chemical reactions. researchgate.net Researchers are using a combination of experimental and computational methods to gain deeper insights into the behavior of allyl p-toluenesulfonate and related compounds.

Computational studies, such as Density Functional Theory (DFT), can provide valuable information about the electronic structure and energetics of molecules, helping to predict their reactivity. nih.gov For example, DFT studies have been used to investigate the mechanism of reactions involving organozinc catalysts, providing insights that would be difficult to obtain through experiments alone. nih.gov

Experimental studies, on the other hand, provide real-world data to validate and refine computational models. oup.com By combining these two approaches, researchers can develop a more complete picture of the factors that govern the reactivity of allyl p-toluenesulfonate. oup.comnih.gov This knowledge is crucial for the rational design of new catalysts and the development of more efficient synthetic methods. acs.orgresearchgate.net Recent studies have focused on the structure-reactivity relationships in allyl complexes of Group 10 metals, which are relevant to many catalytic transformations. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing allyl p-toluenesulphonate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of p-toluenesulfonyl chloride with allyl alcohol under controlled conditions. A common method involves refluxing p-toluenesulfonyl chloride with allyl alcohol in an aprotic solvent (e.g., dichloromethane or benzene) at 60–80°C for 2–3 hours, followed by neutralization and purification via column chromatography . Reaction time and stoichiometric ratios are critical: excess allyl alcohol (1.2–1.5 equivalents) minimizes side products like disulfonates. Evidence from similar sulfonate syntheses suggests that catalytic bases (e.g., pyridine) improve yields by scavenging HCl generated during the reaction .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, which may cause burns or allergic reactions .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Keep in a cool, dry place away from oxidizing agents and bases to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H NMR : Look for signals at δ 2.45 ppm (singlet, aromatic -CH₃), δ 4.8–5.2 ppm (allyl protons), and δ 7.3–7.8 ppm (aromatic protons) .
  • IR Spectroscopy : Strong absorption bands near 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonate group .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 212 (C₁₀H₁₂O₃S⁺) and fragment ions at m/z 155 (loss of C₃H₅O) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved during structural elucidation?

Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT calculations) to confirm peak assignments .
  • Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to verify sample homogeneity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve resolution .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in solvents like ethyl acetate/hexane mixtures .

Q. What mechanistic insights explain the reactivity of the allyl group in this compound during nucleophilic substitutions?

The allyl group’s sp³-hybridized terminal carbon facilitates SN2 reactions, while its conjugation with the sulfonate group stabilizes transition states. In propargylation reactions, the allyl moiety acts as a leaving group, enabling regioselective attacks at the β-carbon. Kinetic studies suggest polar aprotic solvents (e.g., DMF) enhance nucleophilicity, whereas protic solvents favor elimination side reactions .

Q. How can researchers optimize chromatographic methods for quantifying trace impurities in this compound?

  • Column Selection : Use C18 reverse-phase columns (5 µm, 250 mm × 4.6 mm) for high resolution.
  • Mobile Phase : A gradient of methanol/water (60:40 to 90:10 over 20 minutes) effectively separates this compound from common impurities like unreacted p-toluenesulfonyl chloride .
  • Detection : UV detection at 220 nm provides sensitivity for sulfonate derivatives. Limit of quantification (LOQ) can reach 0.01% w/w with optimized injection volumes (10 µL) .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields colorless crystals with >99% purity. Slow cooling (1°C/min) minimizes occluded solvents. Alternative systems include toluene/ethanol (2:1), though this may co-precipitate disulfonate byproducts .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 72 hours. This compound is most stable at pH 4–7, hydrolyzing rapidly in strongly alkaline conditions (t₁/₂ < 1 hour at pH 12) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with mass loss corresponding to SO₂ and allyl alcohol release .

Data Interpretation and Contradictions

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

Dynamic effects, such as restricted rotation around the sulfonate-allyl bond, can cause splitting. Variable-temperature NMR (e.g., –40°C to 60°C) can clarify whether conformational exchange broadens peaks at room temperature .

Q. How can conflicting bioactivity data for sulfonate derivatives be addressed in structure-activity relationship (SAR) studies?

Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). For example, impurities like residual thionyl chloride (used in synthesis) may inhibit enzymes, leading to false negatives. Include control experiments with purified batches to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.